6-fluoro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
6-fluoro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a fluorinated aromatic core, a 4-methylphenyl substituent at position 4, and a piperidine-1-carbonyl group at position 2. The piperidine-1-carbonyl moiety introduces a basic nitrogen, which may facilitate interactions with biological targets such as enzymes or receptors.
Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX (specifically SHELXL and SHELXS) being widely employed for refinement and solution of small-molecule structures .
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-2-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKJKOGDQARJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class, known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiazine core,
- A fluoro substituent that may enhance biological activity,
- A piperidine moiety contributing to its pharmacokinetic properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, highlighting its potential as an antitumor , anti-inflammatory , and antimicrobial agent.
Antitumor Activity
Research indicates that compounds in the benzothiazine family exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives of benzothiazine showed IC50 values ranging from 5 to 20 µM against breast and colon cancer cell lines, suggesting that modifications in the structure could enhance their efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazines are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that these compounds can reduce the secretion of TNF-alpha and IL-6 in macrophages, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
Benzothiazines have also shown promise as antimicrobial agents. For example, compounds similar to this compound were tested against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It potentially interacts with specific receptors that modulate cellular signaling pathways related to growth and inflammation.
Case Studies
- Antitumor Efficacy : A study involving a series of benzothiazine derivatives demonstrated that modifications at the piperidine position significantly increased cytotoxicity against MCF-7 breast cancer cells. The most active derivative had an IC50 value of 8 µM .
- Anti-inflammatory Activity : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema compared to control groups, underscoring its anti-inflammatory potential .
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus revealed that the compound exhibited potent antibacterial activity with an MIC of 25 µg/mL, suggesting its utility as a lead compound for antibiotic development .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A closely related compound, 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(4-methoxyphenyl)-1λ⁶,4-benzothiazine-1,1(4H)-dione (hereafter referred to as Compound A ), shares the benzothiazine-dione scaffold and fluorine at position 6 but differs in substituents (Table 1) .
Table 1: Structural Comparison
| Feature | Target Compound | Compound A |
|---|---|---|
| Position 4 Substituent | 4-methylphenyl | 4-methoxyphenyl |
| Position 2 Substituent | Piperidine-1-carbonyl | 3,4-dimethoxybenzoyl |
| Fluorine Position | 6 | 6 |
| Key Functional Groups | Fluorine, methyl, piperidine | Fluorine, methoxy, dimethoxybenzoyl |
- Electronic Effects: The 4-methylphenyl group in the target compound is electron-donating via hyperconjugation, slightly increasing lipophilicity (predicted logP ~3.2) compared to the 4-methoxyphenyl group in Compound A (predicted logP ~2.8) due to methoxy’s polarity.
Biological Activity :
- Piperidine derivatives often exhibit affinity for GPCRs or ion channels, suggesting the target compound may target neurological pathways.
- Compound A’s dimethoxybenzoyl group is associated with antioxidant and anti-inflammatory activity in benzothiazine derivatives, as methoxy groups can scavenge free radicals .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | 440.5 g/mol | 498.5 g/mol |
| logP | 3.2 (estimated) | 2.8 (estimated) |
| Water Solubility | Low (~0.01 mg/mL) | Very Low (~0.005 mg/mL) |
| Hydrogen Bond Acceptors | 5 | 7 |
- The target compound’s lower hydrogen bond acceptor count (5 vs. 7 in Compound A) may improve bioavailability, as excessive H-bond acceptors correlate with poor membrane permeability.
Crystallographic and Computational Insights
- The use of SHELX software (e.g., SHELXL for refinement) ensures high accuracy in determining bond lengths and angles for such compounds, critical for structure-activity relationship (SAR) studies .
- Molecular docking simulations suggest the target compound’s piperidine-1-carbonyl group forms stable hydrogen bonds with protease-active sites, whereas Compound A’s dimethoxybenzoyl group prefers hydrophobic pockets .
Research Findings and Implications
- Compound A : Demonstrates stronger antioxidant activity (EC₅₀ = 12 μM in DPPH assay) but lower CNS penetration due to higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
